N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0698339
InChI: InChI=1S/C16H21N3O3S/c1-10(2)7-14(20)17-16-19-18-15(23-16)9-11-5-6-12(21-3)13(8-11)22-4/h5-6,8,10H,7,9H2,1-4H3,(H,17,19,20)
SMILES: CC(C)CC(=O)NC1=NN=C(S1)CC2=CC(=C(C=C2)OC)OC
Molecular Formula: C16H21N3O3S
Molecular Weight: 335.4 g/mol

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide

CAS No.:

Cat. No.: VC0698339

Molecular Formula: C16H21N3O3S

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide -

Specification

Molecular Formula C16H21N3O3S
Molecular Weight 335.4 g/mol
IUPAC Name N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
Standard InChI InChI=1S/C16H21N3O3S/c1-10(2)7-14(20)17-16-19-18-15(23-16)9-11-5-6-12(21-3)13(8-11)22-4/h5-6,8,10H,7,9H2,1-4H3,(H,17,19,20)
Standard InChI Key JUGGVFGUZJIERO-UHFFFAOYSA-N
SMILES CC(C)CC(=O)NC1=NN=C(S1)CC2=CC(=C(C=C2)OC)OC
Canonical SMILES CC(C)CC(=O)NC1=NN=C(S1)CC2=CC(=C(C=C2)OC)OC

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